

Application Note: High-Throughput Analysis of Everolimus and Everolimus-d4 in Biological Matrices

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Compound of Interest

Compound Name: Everolimus-d4

Cat. No.: B10778681

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Abstract

This application note provides a detailed protocol for the quantitative analysis of Everolimus and its deuterated internal standard, **Everolimus-d4**, in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The described methodology is crucial for therapeutic drug monitoring, pharmacokinetic studies, and other research applications requiring precise and accurate measurement of Everolimus concentrations. The protocol outlines sample preparation, chromatographic conditions, and mass spectrometric parameters.

Introduction

Everolimus is an inhibitor of the mammalian target of rapamycin (mTOR) and is utilized as an immunosuppressant in organ transplantation to prevent rejection and as a treatment for various cancers.[1] Due to its narrow therapeutic window and significant pharmacokinetic variability, therapeutic drug monitoring of Everolimus is essential to optimize efficacy and minimize toxicity.[2][3] This necessitates a robust and reliable analytical method for its quantification in biological matrices. The use of a stable isotope-labeled internal standard, such as **Everolimus-d4**, is critical for correcting matrix effects and ensuring high accuracy and precision.[4][5] This

document presents a validated LC-MS/MS method for the simultaneous determination of Everolimus and **Everolimus-d4**.

Experimental

Sample Preparation

A protein precipitation method is employed for the extraction of Everolimus and **Everolimus-d4** from whole blood.

Protocol:

- To 50 µL of the whole blood sample, add 200 µL of 0.1 M aqueous zinc sulfate solution and vortex.[6]
- Add 500 µL of a precipitation solution containing the internal standard (**Everolimus-d4**). The precipitation solution is typically a mixture of acetonitrile and methanol.[3]
- Vortex the mixture vigorously for 10 seconds.[3]
- Centrifuge the samples at high speed (e.g., 13,000-16,100 g) for 2-10 minutes to pellet the precipitated proteins.[3][6]
- Transfer the supernatant to a clean vial for LC-MS/MS analysis.

Liquid Chromatography

An ultra-high-performance liquid chromatography (UPLC) system is recommended for rapid and efficient separation.

Chromatographic Conditions:

Parameter	Value
Column	ACQUITY UPLC HSS C18 SB, 1.8 μ m, 2.1 x 30 mm[6]
Mobile Phase A	Water with 2 mM ammonium acetate and 0.1% formic acid[2]
Mobile Phase B	50:50 (v/v) acetonitrile/methanol with 2 mM ammonium acetate and 0.1% formic acid[2]
Flow Rate	0.7 mL/min[2]
Column Temperature	60 °C[2]
Injection Volume	5 μ L[7]
Run Time	Approximately 2 minutes[2]

Gradient Elution Program:

Time (min)	% Mobile Phase A	% Mobile Phase B
0.01 - 0.50	50	50
0.51 - 1.49	5	95

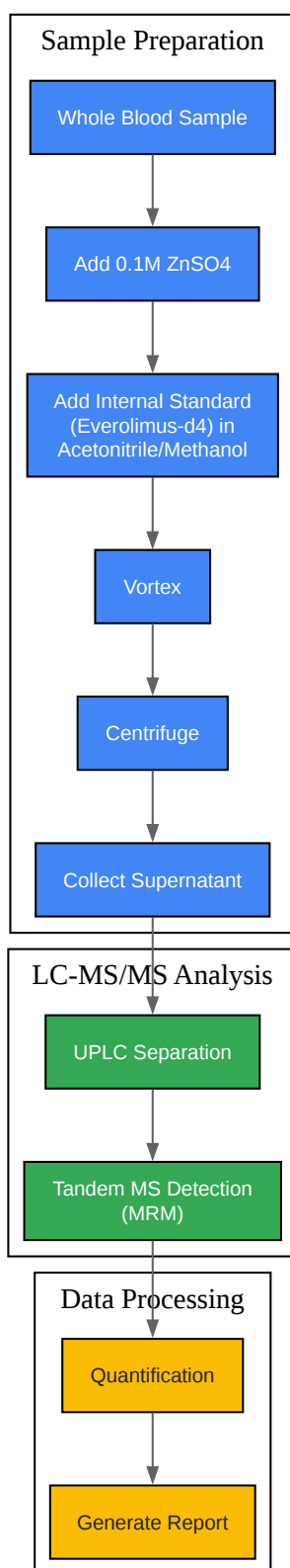
Mass Spectrometry

A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) is used for detection.

Mass Spectrometric Conditions:

Parameter	Everolimus	Everolimus-d4
Ionization Mode	ESI+	ESI+
Precursor Ion (m/z)	975.6 (Ammonium Adduct)	984.6 (Ammonium Adduct)[4]
Product Ions (m/z)	908.7 (Quantifier), 926.9 (Qualifier)[8]	393.3, 409.3[4]

Experimental Workflow



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Caption: Experimental workflow for the LC-MS/MS analysis of Everolimus.

Summary of Chromatographic Methods

The following tables summarize various published chromatographic conditions for the separation of Everolimus.

UPLC/HPLC Methods

Column	Mobile Phase	Flow Rate (mL/min)	Temperature (°C)	Detection	Reference
Kinetex® Polar C18 (50 x 2.1 mm, 2.6 µm)	A: Water with 4 mM ammonium acetate and 0.1% formic acid; B: 50:50 (v/v) acetonitrile/methanol with 4 mM ammonium acetate and 0.1% formic acid	0.7	60	MS/MS	[2]
ACQUITY UPLC HSS C18 SB (2.1 x 30 mm, 1.8 µm)	A: Water with 2 mM ammonium acetate and 0.1% formic acid; B: Methanol with 2 mM ammonium acetate and 0.1% formic acid	Not Specified	Not Specified	MS/MS	[6]
Standard ODS Column	Buffer and acetonitrile (40:60)	1.0	Not Specified	UV (268 nm)	[1]
Hypersil BDS C18 (100 x 4.6 mm, 5 µm)	Acetate buffer:acetonitrile (50:50 v/v), pH 6.5	1.0	30	UV (280 nm)	[9]

Cosmosil C18 (250 x 4.6 mm, 5 µm)	Acetonitrile and methanol mixture, pH 3	1.0	Not Specified	UV (285 nm)	[10]
Phenyl-Hexyl Column	A: 20 mM ammonium formate/0.1% formic acid in water; B: 20 mM ammonium formate/0.1% formic acid in methanol	1.0	Not Specified	MS/MS	[11]

Mass Spectrometry Parameters for Everolimus and Everolimus-d4

Analyte	Precursor Ion (m/z)	Product Ion(s) (m/z)	Ionization Mode	Reference
Everolimus	975.6 (NH4 ⁺ adduct)	908.7, 926.9	ESI+	[8]
Everolimus-d4	984.6	393.3, 409.3, 655.4	ESI+	[4]
Everolimus	980.6	389.3, 409.3, 651.4	ESI+	[4]

Conclusion

The LC-MS/MS method detailed in this application note provides a robust and sensitive approach for the simultaneous quantification of Everolimus and its deuterated internal standard, **Everolimus-d4**. The protocol is suitable for high-throughput analysis in a research setting, enabling accurate therapeutic drug monitoring and pharmacokinetic studies. The

variety of summarized chromatographic conditions offers flexibility for adaptation to available instrumentation and specific research needs.

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